8-Epitacrolimus
Overview
Description
Synthesis Analysis
8-Epitacrolimus is synthesized through base-catalyzed epimerization of tacrolimus. The structure of this compound was meticulously determined using single-crystal X-ray diffraction, supplemented by spectroscopic techniques for a comprehensive characterization (Skytte et al., 2010). Additionally, transformations of tacrolimus under various conditions (acid, free radicals, weak and strong bases) produce 8-Epitacrolimus among other derivatives, highlighting the complexity and versatility of tacrolimus chemistry (Skytte et al., 2013).
Molecular Structure Analysis
The molecular structure of 8-Epitacrolimus was elucidated through single-crystal X-ray diffraction, revealing it as an l-pipecolic acid macrolide lactone. This structure determination is crucial for understanding the compound's biological activity and its potential effects, differentiating it from its parent compound, tacrolimus.
Chemical Reactions and Properties
8-Epitacrolimus undergoes chemical transformations, including dehydration and configuration inversion at C-8 under specific conditions, leading to the formation of various derivatives. These reactions underscore the compound's reactive versatility and potential for creating different molecules with distinct biological activities.
Physical Properties Analysis
Although detailed physical properties specific to 8-Epitacrolimus are not extensively documented in the provided literature, the synthesis and structural determination studies indicate that its physical properties would be closely related to those of tacrolimus, given their structural similarities. The compound's solubility, melting point, and stability would be significant for its handling and formulation.
Chemical Properties Analysis
The chemical properties of 8-Epitacrolimus, including its reactivity under different conditions (acidic, basic, radical initiation), provide insight into its stability and potential interactions within biological systems. These properties are critical for understanding how 8-Epitacrolimus might behave differently from tacrolimus in therapeutic contexts or during drug formulation processes.
Scientific Research Applications
Synthesis and Characterization : 8-Epitacrolimus was synthesized and characterized, with its structure determined using single-crystal X-ray diffraction. This compound is significant due to its potential biological effects and possible formation during the handling of tacrolimus products (Skytte et al., 2010).
Transformations of Tacrolimus : Research on transformations of tacrolimus noted the formation of 8-Epitacrolimus under certain conditions. This work is primarily of interest for reference in drug impurity analyses (Skytte et al., 2013).
Cyclosporin A and Tacrolimus in Immunology : Studies on cyclosporin A and tacrolimus, including FK506, highlighted their use as immunosuppressants and their effects on interleukin-8 expression in human aortic smooth muscle cells, which is relevant in understanding the pathogenesis of atherosclerosis (Murakami et al., 2003).
Calcineurin Inhibitor Effects on Growth and Phenotype : Research into calcineurin inhibitors like tacrolimus explored their impact on human airway epithelial cells, including growth inhibition and stimulation of IL-8 production, suggesting direct effects on airway epithelium post-transplantation (Neuringer et al., 2005).
Pharmacogenetics in Organ Transplantation : The study of pharmacogenetics in relation to tacrolimus dosing in solid organ transplantation is crucial. Genetic variability affects the pharmacokinetics and pharmacodynamics of tacrolimus, influencing patient outcomes after transplantation (Hesselink et al., 2014).
Tacrolimus in Stem Cell Research : Effects of tacrolimus on the morphology, proliferation, and differentiation of mesenchymal stem cells derived from gingiva tissue have been examined, showing its influence on osteogenic differentiation of these stem cells (Ha et al., 2016).
properties
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-NCGCDJFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861179 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Epitacrolimus | |
CAS RN |
129212-35-7 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.